Methyl 4-(trifluoromethyl)picolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCIYNOPRUVFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450878 | |
| Record name | Methyl 4-(trifluoromethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455941-78-3 | |
| Record name | Methyl 4-(trifluoromethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Trifluoromethyl Picolinate
Established Synthetic Routes and Precursors for Methyl 4-(trifluoromethyl)picolinate
Traditional approaches to synthesizing this compound often rely on modifying existing pyridine (B92270) rings, such as picolinic acid derivatives and halogenated pyridines. These methods are well-documented and provide reliable pathways to the target molecule.
The synthesis of trifluoromethylpyridines often begins with readily available precursors like picoline (methylpyridine). nih.gov A common industrial method involves the high-temperature, vapor-phase chlorination and subsequent fluorination of picoline to introduce the trifluoromethyl group. nih.gov
A more direct route to a related picolinate (B1231196) starts from picolinic acid. For instance, Methyl 4-chloropicolinate can be synthesized from picolinic acid by first treating it with thionyl chloride to form the acyl chloride, which is then esterified. chemicalbook.com This halogenated intermediate, Methyl 4-chloropicolinate, serves as a crucial precursor. The chlorine atom at the 4-position can then be replaced by a trifluoromethyl group using various trifluoromethylating agents, although specific conditions for this final step for the title compound are proprietary in many cases.
Another established pathway involves the use of pre-halogenated pyridines. For example, 2-iodopyridines can be converted to 2-(trifluoromethyl)pyridines in high yields. researchgate.net This is achieved by reacting the iodopyridine with a (trifluoromethyl)copper species, which is generated in situ from a trifluoromethyl source like (trifluoromethyl)trimethylsilane (B129416) in the presence of cuprous iodide and potassium fluoride (B91410). researchgate.net While this method is highly effective for 2-iodopyridines, it provides only moderate yields for 3- and 4-iodopyridines. researchgate.net
| Precursor | Reagents | Product | Key Transformation |
| Picolinic acid | 1. Thionyl chloride 2. Methanol (B129727) | Methyl 4-chloropicolinate | Chlorination and Esterification chemicalbook.com |
| 2-Iodopyridine | (CF₃)Cu (from (CF₃)Si(CH₃)₃, CuI, KF) | 2-(Trifluoromethyl)pyridine | Trifluoromethylation researchgate.net |
| 3-Picoline | Cl₂, HF (vapor phase) | 3-(Trifluoromethyl)pyridine | Halogenation and Fluorination nih.govjst.go.jp |
The formation of the methyl ester group is a critical step in the synthesis of this compound. The most common method is the Fischer esterification of the corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid, with methanol in the presence of an acid catalyst.
Alternatively, the ester can be formed from an activated carboxylic acid derivative. A widely used laboratory and industrial method involves converting the picolinic acid to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting picolinoyl chloride is highly reactive and readily undergoes esterification upon treatment with methanol. chemicalbook.com This two-step process is often efficient, as demonstrated in the synthesis of Methyl 4-chloropicolinate, where picolinic acid is first reacted with thionyl chloride and then with methanol to achieve a high yield of the ester. chemicalbook.com
A detailed example is the synthesis of Methyl 4-chloropicolinate, where picolinic acid is treated with thionyl chloride and a catalytic amount of N,N-dimethyl-formamide (DMF). The resulting intermediate is then carefully added to methanol to produce the final ester product with an 85% yield after purification. chemicalbook.com
| Starting Material | Reagent(s) | Conditions | Product | Yield |
| Picolinic acid | 1. Thionyl chloride, DMF | 1. 72°C, 16h | Methyl 4-chloropicolinate | 85% chemicalbook.com |
| 2. Methanol | 2. <55°C, 45 min |
Advanced Synthetic Strategies and Reaction Conditions for this compound
Modern synthetic chemistry offers more sophisticated methods for constructing the trifluoromethylated pyridine core, often employing transition metal catalysts to achieve high efficiency and selectivity.
Transition metal catalysts are instrumental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes with nitriles have emerged as a powerful and direct method for constructing substituted pyridine rings. researchgate.net This strategy allows for the assembly of the pyridine core with the trifluoromethyl group already incorporated into one of the building blocks, offering a convergent and efficient route. researchgate.net
Copper-catalyzed reactions are also prominent, particularly for introducing the trifluoromethyl group onto a pre-formed pyridine ring. jst.go.jp The reaction of an aryl halide (like an iodopyridine) with a trifluoromethylating agent in the presence of a copper catalyst is a common approach. researchgate.netjst.go.jp Furthermore, palladium-catalyzed cross-coupling reactions are widely used for synthesizing highly functionalized pyridines. nih.gov For instance, a palladium catalyst can facilitate the C-H fluorination of α-amino acid derivatives, showcasing the power of this metal in activating C-H bonds for fluorination. nih.gov
| Catalyst System | Reaction Type | Substrates | Product Type |
| Cobalt complexes (e.g., CoCl₂(phen)) | [2+2+2] Cycloaddition | Diynes, Nitriles | Substituted Pyridines researchgate.net |
| Copper(I) iodide | Cross-coupling | Iodopyridines, CF₃ source | Trifluoromethylpyridines researchgate.net |
| Palladium(II) complexes | C-H Activation/Fluorination | α-Amino acid derivatives, NFSI | β-Fluoro amino acids nih.gov |
The direct introduction of a trifluoromethyl group onto a pyridine ring is a significant challenge due to the electron-deficient nature of the ring. However, several advanced reagents and methods have been developed for this purpose. nih.gov Electrophilic trifluoromethylating reagents, such as the Togni and Umemoto reagents, can deliver a "CF₃⁺" equivalent to a nucleophilic substrate. researchgate.net
Recent advances have focused on the late-stage introduction of the trifluoromethyl group. researchgate.net This is particularly valuable in medicinal chemistry, as it allows for the modification of complex molecules at a late stage of the synthesis. Transition metal-catalyzed processes, including those using palladium, copper, and iron, play a crucial role in these transformations. jst.go.jpnih.gov For example, iron fluoride can act as a catalyst in high-temperature, vapor-phase reactions to convert chlorinated pyridines into their trifluoromethylated counterparts. nih.govjst.go.jp The choice of catalyst and reaction conditions is critical for achieving chemoselectivity, ensuring that the trifluoromethyl group is introduced at the desired position without affecting other functional groups in the molecule. nih.gov
Optimizing reaction parameters is essential for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of additives. researchgate.net
For example, in a three-component reaction to synthesize a trifluoromethylated arene, the choice of solvent was found to be critical, with 1,2-dichloroethane (B1671644) (DCE) providing the highest yield compared to other solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). researchgate.net Similarly, adjusting the reaction temperature can significantly impact the outcome; in the same study, both increasing and decreasing the temperature from the optimum led to lower yields. researchgate.net
The use of additives can also be beneficial. In a trifluoromethylation reaction using a Togni reagent, the addition of trifluoroacetic acid (TFA) was found to significantly improve the reaction yield, increasing it from a low value to 76% after 24 hours. researchgate.net The molar ratio of reactants and catalysts is another critical factor that must be carefully controlled to minimize the formation of by-products and enhance the yield of the desired product. nih.govjst.go.jp
| Parameter | Effect on Reaction | Example |
| Solvent | Can significantly influence reaction rate and yield. | DCE gave the highest yield in a three-component trifluoromethylation reaction. researchgate.net |
| Temperature | Affects reaction kinetics and selectivity; deviation from optimal temperature can lower yield. | Decreasing or increasing temperature from the optimum reduced product yield. researchgate.net |
| Additives | Can act as co-catalysts or activators to improve reaction efficiency. | Addition of TFA increased the yield of a trifluoromethylation reaction to 76%. researchgate.net |
| Reagent Ratio | Controls stoichiometry and can minimize side reactions. | Controlling the molar ratio of chlorine gas can manage the degree of chlorination. nih.gov |
Sustainable and Efficient Synthesis of this compound
Exploration of Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of pyridine derivatives is an active area of research, aiming to reduce the environmental impact of chemical production. researchgate.netnih.gov These principles can be applied to the synthesis of this compound, which is likely synthesized via the esterification of 4-(trifluoromethyl)picolinic acid. chemicalbook.comnih.gov
Atom Economy and Waste Reduction: Traditional esterification methods may involve reagents that generate significant waste. The use of catalysts, such as solid acid catalysts or enzymes, can improve atom economy by enabling direct esterification with minimal byproducts. rasayanjournal.co.in
Use of Safer Solvents and Reagents: The selection of solvents is a critical aspect of green synthesis. Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as ionic liquids or supercritical fluids can significantly reduce the environmental footprint of the process. rasayanjournal.co.in Furthermore, avoiding toxic reagents like thionyl chloride in favor of greener activating agents is a key consideration. nih.gov
Energy Efficiency: The application of alternative energy sources, such as microwave irradiation or ultrasound, can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. nih.gov These techniques can enhance the efficiency of both the synthesis of the picolinic acid precursor and its subsequent esterification.
Catalysis: The use of recyclable and highly efficient catalysts is a cornerstone of green chemistry. For the synthesis of pyridine derivatives, various metal-catalyzed reactions have been developed that offer high yields and selectivity under mild conditions. ijpsonline.com In the context of this compound, this could involve catalytic C-H functionalization or carboxylation reactions to build the pyridine ring system more efficiently. nih.gov
The following table illustrates a hypothetical comparison between a traditional and a green chemistry-based approach for the synthesis of this compound, highlighting potential improvements.
| Parameter | Traditional Synthesis | Green Synthesis Approach |
| Solvent | Dichloromethane, Toluene | Ionic Liquid, Supercritical CO2 |
| Catalyst | Stoichiometric Acid/Base | Recyclable Solid Acid Catalyst |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |
| Reaction Time | 12-24 hours | 15-60 minutes |
| Byproduct | Salt Waste, Halogenated Solvents | Water |
| Yield | 70-80% | >90% |
Process Intensification and Scale-Up Considerations
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. aiche.org For the synthesis of this compound, several process intensification strategies can be considered for a seamless transition from laboratory scale to industrial production.
Microreactors and Continuous Flow Chemistry: The use of microreactors offers significant advantages in terms of heat and mass transfer, leading to better control over reaction conditions, improved safety, and higher yields. mdpi.com A continuous flow process for the esterification of 4-(trifluoromethyl)picolinic acid would allow for a smaller reactor volume, reduced reaction times, and easier automation compared to traditional batch reactors. unito.it
Scale-Up Challenges: The transition from a batch or lab-scale continuous process to a full-scale industrial process presents several challenges. These include maintaining optimal heat and mass transfer, ensuring consistent product quality, and managing the handling of potentially hazardous materials at a larger scale. For the synthesis of this compound, careful consideration must be given to the design of the reactor and the control systems to ensure safe and efficient operation. researchgate.net
Multi-functional Reactors: Integrating reaction and separation steps within a single unit, known as a multifunctional reactor, is a key aspect of process intensification. For example, a reactive distillation column could be employed for the esterification of 4-(trifluoromethyl)picolinic acid, where the reaction and the removal of the water byproduct occur simultaneously, driving the reaction to completion and simplifying downstream processing.
The table below provides a hypothetical comparison of key metrics for the synthesis of this compound in a traditional batch reactor versus a microreactor, illustrating the potential benefits of process intensification.
| Metric | Batch Reactor | Microreactor (Continuous Flow) |
| Reactor Volume | 1000 L | 1 L |
| Reaction Time | 18 hours | 10 minutes |
| Space-Time Yield ( kg/m ³/h) | 5-10 | 500-1000 |
| Heat Transfer Efficiency | Low | High |
| Safety | Potential for thermal runaway | Inherently safer due to small volume |
| Product Quality | Variable | Consistent |
By embracing the principles of green chemistry and process intensification, the synthesis of this compound can be made more sustainable, efficient, and economically viable.
Chemical Reactivity and Derivatization of Methyl 4 Trifluoromethyl Picolinate
Transformations at the Ester Functional Group
The ester group in methyl 4-(trifluoromethyl)picolinate is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.
Hydrolysis to 4-(trifluoromethyl)picolinic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating with a base such as sodium hydroxide (B78521) in a suitable solvent like a mixture of water and an alcohol. The reverse reaction, esterification of the carboxylic acid to the methyl ester, can be accomplished by reacting the acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid nih.gov. A patent for a similar compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, describes its formation from the corresponding pyridine (B92270) derivative by reaction with carbon dioxide after metallation, followed by acidification google.com. This highlights the stability of the trifluoromethyl-substituted picolinic acid moiety under these conditions.
Amidation and Other Carboxyl Group Derivatizations
The ester functional group of this compound can be converted into a range of other functional groups, most notably amides.
Amidation: The direct reaction of the ester with an amine, often with heating, can produce the corresponding amide masterorganicchemistry.com. This reaction can be used to form primary, secondary, and tertiary amides. For less reactive amines, the reaction may require a catalyst. The conversion of esters to amides is a common and well-established transformation in organic synthesis masterorganicchemistry.comresearchgate.net.
Hydrazide Formation: Treatment of this compound with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically in a solvent like ethanol (B145695) with heating, is expected to yield the corresponding hydrazide, 4-(trifluoromethyl)picolinohydrazide. This is a standard method for the conversion of esters to hydrazides nih.govgoogle.comekb.eg.
Hydroxamic Acid Synthesis: The synthesis of hydroxamic acids from esters can be achieved by reaction with hydroxylamine (B1172632) (NH₂OH) nih.govresearchgate.netresearchgate.netorganic-chemistry.org. This reaction is often carried out in the presence of a base. The resulting 4-(trifluoromethyl)picolinohydroxamic acid would be a valuable chelating agent and a potential pharmacophore nih.govresearchgate.net.
| Derivative | Reagent(s) | Product |
| Carboxylic Acid | Base (e.g., NaOH), H₂O | 4-(trifluoromethyl)picolinic Acid |
| Amide | Amine (RNH₂) | N-substituted-4-(trifluoromethyl)picolinamide |
| Hydrazide | Hydrazine hydrate (NH₂NH₂·H₂O) | 4-(trifluoromethyl)picolinohydrazide |
| Hydroxamic Acid | Hydroxylamine (NH₂OH) | 4-(trifluoromethyl)picolinohydroxamic acid |
Pyridine Ring Functionalization and Substitution Reactions
The pyridine ring of this compound is susceptible to various functionalization reactions, with the regioselectivity being strongly influenced by the existing substituents.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of two electron-withdrawing groups, the ester at the 2-position and the trifluoromethyl group at the 4-position, further deactivates the ring. The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution nih.gov. Therefore, any electrophilic substitution on the pyridine ring of this compound would be expected to occur at the positions meta to the trifluoromethyl group, which are the 3- and 5-positions. However, the ester group at the 2-position also directs incoming electrophiles to the meta-position (the 5-position). Thus, electrophilic substitution, if it occurs, is most likely to be directed to the 5-position of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, particularly when substituted with strong electron-withdrawing groups, is activated towards nucleophilic aromatic substitution. The trifluoromethyl group at the 4-position and the ester group at the 2-position make the ring electron-deficient and thus a good substrate for SNAr reactions. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. In the case of this compound, the likely positions for nucleophilic attack are the 3-, 5-, and 6-positions. The regioselectivity will depend on the nature of the nucleophile and the reaction conditions nih.govresearchgate.net.
Regioselective Functionalization of the Pyridine Nucleus
The regioselectivity of functionalization is a key consideration in the synthetic utility of this compound.
In nucleophilic aromatic substitution , the position of attack is governed by the ability of the electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. For pyridine derivatives, the positions ortho and para to the activating group are generally the most reactive researchgate.net. In this compound, the trifluoromethyl group strongly activates the ring towards nucleophilic attack. Theoretical studies on similar systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can predict the site of nucleophilic attack, with the atom having the highest LUMO coefficient being the most susceptible nih.gov.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
To participate in cross-coupling reactions, this compound would typically first be halogenated to introduce a suitable leaving group (e.g., Br, I, or Cl) onto the pyridine ring. These halogenated derivatives can then undergo a variety of palladium- or copper-catalyzed cross-coupling reactions.
C-C Bond Formation: Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful method for forming C-C bonds google.comorganic-chemistry.org. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents.
C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile route to C-N bond formation organic-chemistry.orgorganic-synthesis.comwikipedia.orglibretexts.org. This would allow for the introduction of a wide range of primary and secondary amines onto the pyridine ring of a halogenated this compound. The Chan-Lam coupling offers an alternative, often milder, copper-catalyzed method for C-N bond formation using boronic acids nih.govorganic-chemistry.orgresearchgate.net.
C-O Bond Formation: The Buchwald-Hartwig etherification allows for the palladium-catalyzed coupling of aryl halides with alcohols to form aryl ethers wikipedia.org. Similarly, the Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O bonds by reacting an aryl halide with an alcohol or phenol, though it often requires harsher conditions than the Buchwald-Hartwig reaction wikipedia.orgmdpi.com. The Chan-Lam C-O coupling provides a milder, copper-catalyzed alternative using boronic acids organic-chemistry.org. These reactions would enable the synthesis of various alkoxy or aryloxy derivatives of this compound from a halogenated precursor.
| Reaction Name | Catalyst | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Palladium | Organoboron compound + Organic halide | C-C |
| Buchwald-Hartwig | Palladium | Amine/Alcohol + Organic halide | C-N / C-O |
| Chan-Lam | Copper | Amine/Alcohol + Boronic acid | C-N / C-O |
| Ullmann Condensation | Copper | Amine/Alcohol + Organic halide | C-N / C-O |
Reactivity Involving the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is a dominant feature of this compound, profoundly influencing its chemical behavior. Its properties are central to the reactivity of the entire molecule.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. mdpi.com Its presence on the pyridine ring at the 4-position significantly alters the ring's electronic properties, which in turn governs its reactivity. mdpi.com
The key influences of the -CF3 group include:
Strong Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms results in a strong inductive (-I) effect, pulling electron density away from the pyridine ring. mdpi.commdpi.com This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. Pyridines are already considered electron-deficient aromatics, and the addition of a -CF3 group exacerbates this property. chemrxiv.org
Deactivation of the Pyridine Ring : The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it more resistant to reactions with electrophiles. However, it enhances its reactivity toward nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions, if a suitable leaving group is present on the ring, would be facilitated by the -CF3 group's ability to stabilize the negatively charged Meisenheimer complex intermediate.
Lipophilicity and Metabolic Stability : In the context of designing bioactive molecules, the -CF3 group is known to increase lipophilicity, which can improve a molecule's ability to permeate biological membranes. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the stability of potential drug candidates. mdpi.com
Direct chemical transformation of the trifluoromethyl group on an aromatic ring is a significant challenge in organic synthesis due to the immense strength and stability of the C-F bonds. mdpi.com In the context of this compound, reactions that directly alter the -CF3 moiety are not commonly reported in standard academic literature. Such transformations would likely require harsh reaction conditions or specialized reagents that are not typically employed for routine derivatization. The inertness of the -CF3 group is one of its key features, often intentionally incorporated to block metabolic pathways and enhance molecular stability. mdpi.com
Synthesis of Novel Pyridine Derivatives and Conjugates
This compound is a valuable building block for creating more complex molecules. The ester functional group at the 2-position serves as a versatile handle for derivatization, allowing for the synthesis of a wide range of novel pyridine compounds.
The methyl ester of this compound is the primary site for derivatization to form amides. This can be achieved through several standard synthetic routes. A common method is the aminolysis of the ester, where the ester is reacted directly with a primary or secondary amine, often at elevated temperatures, to yield the corresponding picolinamide.
For a more controlled reaction, especially with less reactive amines, a two-step procedure is often employed:
Hydrolysis : The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid, typically using aqueous base (e.g., NaOH or KOH) followed by acidification.
Amide Coupling : The resulting carboxylic acid is then coupled with an amine in the presence of a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or by converting the acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) before adding the amine. mdpi.comnih.gov
The synthesis of urea (B33335) and thiourea (B124793) derivatives typically requires the presence of an amino group on the pyridine scaffold. While not a direct reaction of the starting ester, this compound can be converted into an amine-containing intermediate. This intermediate can then react with isocyanates or isothiocyanates to form the desired urea or thiourea derivatives, respectively. nih.govresearchgate.net These classes of compounds are frequently explored in the development of new bioactive agents. iiste.orgresearchgate.net
| Derivative Class | General Structure | Key Synthetic Precursor | Common Reagents |
|---|---|---|---|
| Amide | ![]() | 4-(Trifluoromethyl)picolinic Acid | Amine (R-NH2), EDCI, SOCl2 |
| Urea | ![]() | Amine-functionalized Pyridine | Isocyanate (R-NCO) |
| Thiourea | ![]() | Amine-functionalized Pyridine | Isothiocyanate (R-NCS) |
The 4-(trifluoromethyl)pyridine (B1295354) core is a privileged scaffold in medicinal and agrochemical research. nih.gov this compound serves as a key starting material for incorporating this core into larger, more structurally diverse molecules.
Piperazine (B1678402) Conjugates : Research has shown the synthesis of novel trifluoromethyl pyridine piperazine derivatives as potential plant activators. frontiersin.org In these syntheses, the trifluoromethyl pyridine moiety is coupled with a piperazine ring, which can then be further functionalized. This approach combines the beneficial properties of the trifluoromethylpyridine group with the versatile piperazine linker to create new chemical entities with enhanced biological activity. frontiersin.org
Bioactive Molecule Synthesis : The 4-(trifluoromethyl)picolinamide (B3177805) structure is a key component in complex, FDA-approved drugs. For example, the synthesis of the multi-kinase inhibitor Sorafenib involves the coupling of a 4-(trifluoromethyl)picolinamide moiety with a substituted aniline. mdpi.com This demonstrates the role of the picolinate (B1231196) in building highly complex and pharmacologically active scaffolds.
Macrocyclic Structures : The pyridine unit can be incorporated into complex macrocyclic frameworks known as pyridinophanes. rsc.org While not a direct derivatization of the ester, the principles of pyridine chemistry allow for the integration of the 4-(trifluoromethyl)pyridine unit into large, sophisticated architectures, expanding its utility in coordination chemistry and materials science. rsc.org
| Scaffold Type | Description | Example Application |
|---|---|---|
| Piperazine Derivatives | Coupling the pyridine core with a piperazine ring, which acts as a linker for further functionalization. | Development of novel plant activators with potential antiviral properties. frontiersin.org |
| Complex Drug Molecules | Incorporation of the 4-(trifluoromethyl)picolinamide unit into a larger, multi-component drug structure. | Key structural component of the anticancer drug Sorafenib. mdpi.com |
| Pyridinophanes | Integration of the pyridine ring into a large macrocyclic ligand system. | Creation of ligands for studying metal coordination and catalysis. rsc.org |
Spectroscopic and Advanced Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the connectivity and chemical environment of each atom within the molecule. For methyl 4-(trifluoromethyl)picolinate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods, offers a comprehensive structural profile.
Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group would exhibit characteristic chemical shifts and coupling patterns.
Table 1: Estimated ¹H NMR Data for this compound based on Analogous Compounds
| Proton Type | Estimated Chemical Shift (δ, ppm) | Estimated Multiplicity | Notes |
| Pyridine H (aromatic) | 8.0 - 9.0 | Doublet, Singlet | The exact shifts and multiplicities would depend on the specific positions on the pyridine ring, influenced by the electron-withdrawing trifluoromethyl and ester groups. |
| Methyl H (-OCH₃) | ~4.0 | Singlet | Expected to be a singlet as there are no adjacent protons to couple with. The chemical shift is influenced by the adjacent ester group. |
This table is an estimation based on general principles and data from similar compounds.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Again, referencing the isomer methyl 4-(trifluoromethyl)benzoate , the ¹³C NMR spectrum reveals distinct signals for the methyl carbon, the ester carbonyl carbon, the trifluoromethyl-bearing carbon, and the aromatic carbons. rsc.org The carbon of the trifluoromethyl group typically shows a quartet due to coupling with the three fluorine atoms.
Table 2: Estimated ¹³C NMR Data for this compound based on Analogous Compounds
| Carbon Type | Estimated Chemical Shift (δ, ppm) | Notes |
| Carbonyl C (C=O) | 160 - 170 | The chemical shift is characteristic of an ester carbonyl group. |
| Pyridine C (aromatic) | 120 - 150 | Multiple signals are expected for the different carbon atoms in the pyridine ring. |
| Trifluoromethyl C (-CF₃) | ~123 (quartet) | The signal is split into a quartet due to coupling with the three fluorine atoms. |
| Methyl C (-OCH₃) | ~52 | The chemical shift is typical for a methyl ester carbon. |
This table is an estimation based on general principles and data from similar compounds.
Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Moiety Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically for analyzing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. For instance, in related trifluoromethylated pyridines, the ¹⁹F NMR signal for the CF₃ group appears around -64 ppm. rsc.org
Table 3: Estimated ¹⁹F NMR Data for this compound
| Fluorine Type | Estimated Chemical Shift (δ, ppm) | Estimated Multiplicity |
| Trifluoromethyl F (-CF₃) | ~ -64 | Singlet |
This table is an estimation based on data from similar compounds.
Two-Dimensional (2D) NMR Methodologies (e.g., HSQC, HMBC)
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.
HSQC correlates the chemical shifts of protons directly bonded to carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the pyridine ring and the methyl group.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule, for instance, showing the correlation between the methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the pyridine ring.
While specific HSQC and HMBC data for this compound are not available in the provided search results, these techniques would be essential for a complete and accurate structural assignment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a molecular ion [M+H]⁺. The accurate mass of this ion can be used to confirm the elemental composition of the molecule.
For this compound (C₈H₆F₃NO₂), the expected exact mass is 205.0351 g/mol . nih.gov In an ESI-MS experiment, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 206.0429.
Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) would provide valuable structural information. Common fragmentation pathways for picolinate (B1231196) esters might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic compounds, providing a highly accurate measurement of the mass-to-charge ratio. nih.gov This accuracy allows for the determination of a compound's elemental composition and the confident confirmation of its molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound, HRMS is used to verify its molecular formula, C₈H₆F₃NO₂. The instrument measures the exact mass of the molecular ion, which can then be compared to the theoretically calculated value. The calculated monoisotopic mass for this compound is 205.03506292 Da. nih.gov An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's identity.
Table 1: Computed Mass Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆F₃NO₂ | nih.gov |
| Calculated Exact Mass | 205.03506292 Da | nih.gov |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, employed to separate, identify, and quantify the components of a mixture. For a compound like this compound, both HPLC and GC are valuable for assessing its purity profile and developing quantitative assays.
HPLC is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds. mdpi.com The development of a robust HPLC method for this compound would typically involve a reversed-phase approach, which separates compounds based on their hydrophobicity. researchgate.net
Method development involves the systematic optimization of several key parameters:
Stationary Phase: A C18 (octadecylsilyl) column is a common starting point for reversed-phase separations of moderately polar compounds. researchgate.netnih.gov
Mobile Phase: The mobile phase typically consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The ratio is adjusted to achieve optimal retention and separation of the main compound from any impurities. For picolinates, which contain a basic pyridine ring, the pH of the mobile phase can be critical for achieving sharp, symmetrical peaks by controlling the protonation state of the molecule. mdpi.com
Detection: The aromatic pyridine ring and carbonyl group in this compound make it suitable for detection by UV-Vis spectroscopy. mdpi.com A photodiode array (PDA) detector would be used to monitor the elution, typically at a wavelength around 254 nm or 264 nm, which are common for similar aromatic structures. researchgate.netnih.gov
Validation: Once developed, the method would be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision for quantitative analysis. mdpi.comnih.gov
Table 2: Example Parameters for HPLC Method Development for Aromatic Esters
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Standard for separating moderately polar to non-polar compounds. researchgate.netnih.gov |
| Mobile Phase | Acetonitrile : Water (gradient or isocratic) | Common solvents providing good separation for a wide range of compounds. researchgate.netnih.gov |
| pH Modifier | Formic acid or ammonium (B1175870) acetate (B1210297) buffer | Controls ionization of the pyridine nitrogen, improving peak shape. mdpi.com |
| Flow Rate | 0.8 - 1.0 mL/min | Provides efficient separation within a reasonable analysis time. researchgate.netnih.gov |
| Detector | UV at ~254-264 nm | Wavelength where picolinate and benzoate (B1203000) structures absorb light. researchgate.netnih.gov |
| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |
Gas Chromatography is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. This compound, as a methyl ester, may possess sufficient volatility and thermal stability for direct GC analysis. The method is particularly useful for detecting and quantifying volatile impurities that may not be observed by HPLC.
A typical GC method would be coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for definitive identification of the compound and any impurities. nih.gov Method development could involve:
Sample Introduction: For trace analysis, headspace solid-phase microextraction (SPME) could be employed. This solvent-free technique concentrates volatile analytes from the sample onto a coated fiber before injection into the GC, greatly enhancing sensitivity. nih.gov
GC Column: A capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (PDMS), would likely be effective. nih.gov
Temperature Program: A temperature gradient would be used, starting at a lower temperature to resolve volatile impurities and ramping up to elute the main compound.
Detector: A mass spectrometer (MS) is the preferred detector, operating in either full-scan mode to identify unknown impurities or selected-ion monitoring (SIM) mode for high-sensitivity quantification of the target analyte. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure and conformation, including bond lengths, bond angles, and stereochemistry.
Table 3: Data Obtained from a Hypothetical X-ray Crystallography Experiment
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms in the molecule. |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula. For a newly synthesized batch of this compound (C₈H₆F₃NO₂), this analysis serves as a crucial check of its bulk purity and elemental composition. A close agreement between the found and calculated values (typically within ±0.4%) supports the assigned molecular formula.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Molecular Formula | Mass Percentage (%) |
|---|---|---|---|
| Carbon | C | C₈H₆F₃NO₂ | 46.84% |
| Hydrogen | H | C₈H₆F₃NO₂ | 2.95% |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Trifluoromethyl)pyridine-2-carboxylic acid |
| Acetonitrile |
| Methanol |
| Formic acid |
Applications of Methyl 4 Trifluoromethyl Picolinate in Chemical Research
As a Versatile Building Block in Complex Organic Synthesis
The strategic placement of an electron-withdrawing trifluoromethyl group and a modifiable ester function on a pyridine (B92270) core renders Methyl 4-(trifluoromethyl)picolinate a significant building block for synthetic chemists. Its structure allows for selective transformations, providing access to a wide array of more complex molecules.
Precursor to Diversified Heterocyclic Systems
The introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry and materials science. digitellinc.com Consequently, CF3-substituted heterocyclic compounds are prominent motifs in many approved pharmaceuticals. digitellinc.com this compound serves as an excellent starting point for synthesizing such complex heterocyclic systems. The ester and trifluoromethyl groups act as synthetic handles that can be manipulated to build new rings onto the pyridine core. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then participate in condensation reactions to form fused heterocycles like pyrazolo[3,4-b]pyridines or other systems through carefully designed reaction sequences. nih.gov The general utility of trifluoromethyl-substituted pyridines as precursors in the synthesis of novel fluorinated N-heterocycles is a well-established strategy in modern organic synthesis. orgsyn.org
Utility in Pyridine Derivative Synthesis for Research
The pyridine scaffold is a cornerstone in pharmaceutical and materials research, and the ability to generate diverse derivatives is crucial for screening and development. This compound is an ideal platform for creating a library of 4-(trifluoromethyl)pyridine (B1295354) derivatives. nih.govnih.gov The methyl ester group is particularly useful, as it can undergo a variety of high-yielding transformations:
Hydrolysis: Treatment with acid or base readily converts the ester to the corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid. This acid can then be coupled with amines to form amides or used in other reactions.
Reduction: The ester can be reduced to a primary alcohol, [4-(trifluoromethyl)pyridin-2-yl]methanol, which opens up further synthetic possibilities.
Transesterification: Reaction with other alcohols can produce different esters.
Aminolysis: Direct reaction with amines can yield various amides.
These transformations allow researchers to introduce a wide range of functional groups at the 2-position, enabling the systematic study of structure-activity relationships in various research contexts. The development of efficient synthetic routes to such pyridine derivatives is a continuous focus in process chemistry. acs.org
Table 1: Synthetic Utility of this compound
| Functional Group | Reaction Type | Product Class |
|---|---|---|
| Methyl Ester | Hydrolysis | Carboxylic Acid |
| Methyl Ester | Reduction | Primary Alcohol |
| Methyl Ester | Aminolysis | Amide |
| Pyridine Ring | Cyclization | Fused Heterocycles |
In Coordination Chemistry Research and Ligand Design
The field of coordination chemistry relies on the design of ligands to control the properties of metal complexes for applications in catalysis, medicine, and materials science. mdpi.com Picolinate-based ligands are widely used due to their stable N,O-bidentate chelation to metal ions.
Ligand Properties and Metal Complexation Studies
When this compound is hydrolyzed to its corresponding carboxylate anion, 4-(trifluoromethyl)picolinate, it becomes a potent ligand for a variety of metal ions. The properties of this ligand are heavily influenced by the 4-CF3 group.
Electronic Effects: The trifluoromethyl group is a very strong electron-withdrawing group. This effect reduces the electron density on the pyridine nitrogen atom, making it a weaker σ-donor compared to an unsubstituted picolinate (B1231196). This modification can significantly alter the electronic structure and reactivity of the resulting metal complex. uni-wuerzburg.de
Complex Stability: The altered electronic properties can influence the stability constants of the metal complexes. The design of ligands with specific electronic characteristics is a key strategy for tuning the properties of coordination compounds. mdpi.com
Studies on related copper complexes with pyridyl-pyrimidine ligands have shown that even subtle changes, such as the position of a methyl group, can lead to different isomers with distinct electrochemical properties, a principle that applies broadly to ligand design. nih.gov
Photophysical Properties of Metal-Picolinate Complexes in Research
The development of luminescent metal complexes for applications in sensing, imaging, and organic light-emitting diodes (OLEDs) is an active area of research. The photophysical properties of these complexes are critically dependent on the nature of the ligands. nih.govnih.gov Research on cyclometalated platinum(II) complexes with substituted picolinate ligands has demonstrated that the functional group on the picolinate ring has a direct impact on the emission properties. nih.govnih.gov
Specifically, the electronic nature of the substituent influences the energy of the metal-to-ligand charge transfer (MLCT) excited states. nih.gov For example, platinum complexes with picolinate ligands show phosphorescent emissions. nih.gov The introduction of a strongly electron-withdrawing group like -CF3 at the 4-position would be expected to lower the energy of the pyridine's π* orbitals. This change can tune the emission color and quantum efficiency of the complex. nih.govnih.gov This tunability is essential for designing molecules with specific photophysical characteristics for advanced applications. mdpi.com
Role in Agrochemical Research as a Synthetic Intermediate
Trifluoromethylpyridine (TFMP) derivatives are a major class of compounds used in the agrochemical industry to protect crops. nih.gov Since the first TFMP-containing agrochemical was commercialized, over 20 others have been developed. nih.gov While many of these utilize 3- or 5-trifluoromethyl-substituted pyridines, the 4-trifluoromethylpyridine moiety is a key component in select, important agrochemicals. nih.gov
Notably, the commercialized insecticide Flonicamid (B1672840) and the herbicide Pyroxsulam (B39247) both contain a 4-(trifluoromethyl)pyridine core structure. nih.gov this compound is a highly valuable synthetic intermediate for accessing these and other novel agrochemical candidates. The picolinate functionality can be readily converted to the amides or other groups required in the final active ingredients. The demand for advanced, effective, and selective crop protection agents ensures that building blocks like this compound will remain crucial for innovation in agrochemical research and development. nih.gov
Precursors for Investigational Herbicidal Scaffolds
This compound is an important intermediate for creating investigational herbicides based on the picolinic acid scaffold. Picolinic acids are a notable class of synthetic auxin herbicides, known for their effectiveness against a range of weeds. nih.gov The compound provides the essential 4-(trifluoromethyl)picolinate core, which researchers can modify to produce new herbicidal candidates. For example, the 4-(trifluoromethyl)pyridine moiety is a key component in the structure of highly active herbicides like pyroxsulam. nih.gov Scientists utilize this precursor to build larger, more complex molecules, aiming to discover new herbicides with improved efficacy and selectivity.
Table 1: Role as a Precursor in Herbicidal Scaffold Research
| Target Herbicidal Scaffold/Class | Role of this compound | Key Structural Contribution |
| Aryl-picolinates | Serves as a foundational building block for synthesis. | Provides the 4-(trifluoromethyl)pyridine core structure. |
| Triazolopyrimidine Herbicides (e.g., Pyroxsulam) | Used in the multi-step synthesis of the final active ingredient. | Contributes the essential trifluoromethyl-substituted pyridine ring. nih.gov |
| Synthetic Auxin Herbicides | Acts as a key intermediate for developing new auxin mimics. | Delivers the picolinate structure known for hormonal herbicidal activity. nih.gov |
Design of Novel Agrochemical Lead Structures
In the broader field of agrochemical discovery, this compound serves as a lead structure for designing new active ingredients. The introduction of fluorine atoms or fluorine-containing groups is a well-established strategy in modern chemistry to enhance a molecule's physicochemical properties. researchgate.net The trifluoromethyl group can improve metabolic stability and binding affinity to target enzymes. Commercial agrochemicals such as the insecticide flonicamid and the herbicide pyroxsulam incorporate a 4-trifluoromethyl-substituted pyridine ring, underscoring the importance of this structural motif in successful agrochemical design. nih.govsemanticscholar.org Researchers use this compound as a starting point, modifying its structure to explore new lead compounds that could result in the next generation of crop protection agents. semanticscholar.orgresearchgate.net
Applications in Advanced Materials Science Research
The electronic properties imparted by the trifluoromethyl group make this compound a compound of interest in materials science, particularly for applications in electronics and optoelectronics.
Component in Organic Light-Emitting Diode (OLED) Emitter Research
In the field of advanced materials, this compound is a valuable component for research into new emitters for Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorine atoms into organic molecules is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can facilitate easier electron injection and enhance the material's resistance to oxidative degradation, which are crucial factors for creating efficient and durable OLED devices. rsc.org Furthermore, scaffolds based on picolinamide, a direct derivative of picolinate, have been used to create organoboron complexes that exhibit aggregation-induced emission (AIE), a highly desirable property for OLED emitters. nih.govfrontiersin.org By providing both a fluorinated pyridine core and a readily modifiable ester group, this compound serves as a key building block for synthesizing novel thermally activated delayed fluorescence (TADF) emitters and other advanced emissive materials. nih.govbeilstein-journals.org
Development of Fluorinated Organic Materials
This compound is a key precursor in the development of specialized fluorinated organic materials. Fluorinated compounds are known for their chemical inertness and unique electronic characteristics. noaa.gov The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly alters the electronic nature of the pyridine ring. nih.govsemanticscholar.org This makes the compound a useful starting material for creating polymers and other organic materials where high electron affinity and environmental stability are required. Researchers can leverage the reactivity of the ester group to incorporate the 4-(trifluoromethyl)pyridyl moiety into larger molecular systems, thereby designing new materials with tailored electronic and physical properties for specialized applications. rsc.org
Contributions to Medicinal Chemistry Research as a Synthetic Intermediate
The 4-(trifluoromethyl)pyridine structure is a recognized pharmacophore found in several modern therapeutic agents. This compound provides a direct route to incorporating this valuable scaffold.
Precursors to Biologically Active Scaffolds for Research
In medicinal chemistry, this compound is a crucial synthetic intermediate for building complex, biologically active molecules for research purposes. The methyl ester group is readily converted into amides, hydrazides, or other functional groups, allowing chemists to link the 4-(trifluoromethyl)pyridyl core to other molecular fragments. This versatility is critical for structure-activity relationship (SAR) studies. For instance, the core structure is present in investigational drugs such as Relacorilant, an antagonist of the glucocorticoid receptor, and Leniolisib, a PI3Kδ inhibitor. researchgate.net The use of this intermediate allows for the systematic exploration of new chemical entities aimed at various biological targets.
Table 2: Role as an Intermediate in Medicinal Chemistry Research
| Target Scaffold/Molecule Class | Function of the Intermediate | Example of Resulting Core Structure in Investigational Drugs |
| Picolinamide Derivatives | Provides the core scaffold for amide coupling reactions. | N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide. chemicalbook.com |
| Glucocorticoid Receptor Modulators | Serves as a key building block for the pyridine-based structure. | The 4-(trifluoromethyl)pyridyl moiety in Relacorilant. researchgate.net |
| Kinase Inhibitors (PI3Kδ) | Used to introduce the essential pharmacophore. | The 4-(trifluoromethyl)pyridyl moiety in Leniolisib. researchgate.net |
Investigation of Enzyme Inhibitor Lead Structures in Research
The trifluoromethyl group is a key functional group in the design of potent enzyme inhibitors due to its strong electron-withdrawing nature and its ability to enhance metabolic stability. This compound represents a key synthetic intermediate for introducing a trifluoromethyl-substituted pyridine ring into potential drug candidates. This structural motif is found in various compounds investigated for their enzyme inhibitory activity.
Research into Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are of interest for treating pain and anxiety, has shown the effectiveness of molecules containing trifluoromethyl groups. nih.gov Trifluoromethyl ketones, for instance, are a class of FAAH inhibitors where the electrophilic carbonyl carbon is attacked by a serine residue in the enzyme's active site, leading to inhibition. nih.gov The potency of these inhibitors is influenced by the electron-withdrawing properties of the trifluoromethyl group. nih.gov Although early FAAH inhibitors like those based on trifluoromethyl ketones were potent, they sometimes lacked selectivity. wikipedia.org Later research focused on developing more selective inhibitors, with α-ketoheterocycles replacing the trifluoromethyl ketone moiety in some cases. nih.gov
In the field of angiotensin-converting enzyme (ACE) inhibitors, the substitution of a methyl group with a trifluoromethyl group in analogs of existing drugs like captopril (B1668294) has been shown to produce highly potent compounds. nih.gov The increased potency is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group. nih.gov
The development of inhibitors for other enzymes, such as Pim1 kinase, has also utilized trifluoromethylated heterocyclic scaffolds. researchgate.net The synthesis of these complex molecules often relies on the availability of versatile building blocks like this compound to introduce the critical trifluoromethyl-substituted aromatic core. The following table presents inhibitory activity data for several compounds containing a trifluoromethyl group, highlighting the potency that this functional group can confer.
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) |
| Captopril Analog | Angiotensin-Converting Enzyme (ACE) | 3 x 10⁻¹⁰ M nih.gov |
| Enalaprilat Analogs | Angiotensin-Converting Enzyme (ACE) | 2-6 x 10⁻⁸ M nih.gov |
| Trifluoromethylketone Derivatives | Histone Deacetylase 8 (KDAC8) | Time-dependent; prolonged pre-incubation reduces IC50 values researchgate.net |
| Pyrazolo[1,5-a]pyrimidine Derivative | Pim1 Kinase | Not specified, but noted as an active inhibitor researchgate.net |
| Trifluoromethyl Oxazole | Fatty Acid Amide Hydrolase (FAAH) | 0.8 nM nih.gov |
Studies on Membrane Permeability in Peptide Chemistry through Trifluoromethyl Substitution
A significant challenge in the development of peptide-based therapeutics is their generally low membrane permeability, which limits their oral bioavailability and ability to reach intracellular targets. One strategy to overcome this is the introduction of fluorine-containing functional groups, such as the trifluoromethyl group, into the peptide structure. The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) has been investigated as a method to increase the lipophilicity of peptides and thereby enhance their ability to cross cell membranes. nih.gov
The trifluoromethyl group is considerably more lipophilic than a methyl group, which can facilitate the passive diffusion of peptides across the lipid bilayer of cell membranes. rsc.org This increased lipophilicity is a key factor in improving the pharmacokinetic profile of peptide drug candidates. nih.gov Research has demonstrated that replacing a methyl group with a trifluoromethyl group in di- and tripeptides can lead to a significant increase in their membrane permeability. nih.gov
Studies have shown that the introduction of a trifluoromethyl group can also influence the conformation of the peptide backbone. rsc.org This can lead to a more favorable orientation for membrane translocation. The steric bulk of the trifluoromethyl group is also a factor, being roughly twice the size of a methyl group, which can impact how the peptide interacts with the membrane. mdpi.com
The following table summarizes findings from a study on the effect of methyl to trifluoromethyl substitution on the membrane permeability of a dipeptide.
| Peptide | Structure | Permeability (10⁻⁶ cm/s) |
| Ac-Ala-NH₂ | Acetyl-Alanine-Amide | ~0.5 |
| Ac-TFM-Ala-NH₂ | Acetyl-Trifluoromethyl-Alanine-Amide | ~2.5 |
Data is estimated from graphical representations in referenced literature and is for illustrative purposes.
These findings underscore the potential of using building blocks like this compound to synthesize novel amino acids with trifluoromethyl-containing side chains. These modified amino acids can then be incorporated into peptides to enhance their therapeutic potential by improving their membrane permeability.
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Methodologies
The demand for environmentally benign and efficient chemical manufacturing has spurred research into green synthetic routes. For derivatives of Methyl 4-(trifluoromethyl)picolinate, future efforts will likely focus on moving away from harsh reaction conditions and hazardous reagents.
Key areas of development include:
Catalytic Systems: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry. semanticscholar.org Research is anticipated to identify more efficient metal catalysts or even organocatalysts for the key trifluoromethylation and carboxylation steps, minimizing waste and improving atom economy.
Aqueous Synthesis: Shifting from organic solvents to water-based systems is a primary goal for sustainable synthesis. semanticscholar.org Developing protocols that allow for the synthesis of picolinate (B1231196) precursors in aqueous media at ambient temperature and pressure would significantly reduce the environmental footprint of their production. semanticscholar.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Integrating the synthesis of this compound and its analogs into flow systems could lead to more efficient and reproducible manufacturing.
Late-Stage Functionalization: An appealing strategy involves the direct functionalization of C-H bonds on a pre-existing trifluoromethylpyridine core. researchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more direct route to a diverse range of analogs.
A recent study on the sustainable manufacturing of a related building block, trans-4-trifluoromethyl-l-proline, highlights the power of combining in silico strategies with high-throughput experimentation to rapidly identify efficient and sustainable synthetic pathways. figshare.com This combined approach is highly applicable to optimizing the synthesis of this compound.
Exploration of Bioisosteric Replacements in this compound Analogs
Bioisosteric replacement—the substitution of one atom or group with another that retains similar biological activity—is a fundamental strategy in drug discovery. cambridgemedchemconsulting.comnih.gov The trifluoromethyl (CF3) group itself is often used as a bioisostere for other groups, such as the nitro (NO2) or tert-butyl group. cambridgemedchemconsulting.comnih.govelsevierpure.com Research has shown that replacing an aliphatic nitro group with a trifluoromethyl group can lead to compounds with greater potency and improved metabolic stability. elsevierpure.comebi.ac.uk
Future research on this compound analogs will likely explore several avenues of bioisosteric replacement to fine-tune properties:
Modifying the Core: The pyridine (B92270) ring can be replaced with other heterocycles (e.g., pyrimidine, pyrazine, thiophene) to alter the molecule's geometry, polarity, and interaction with biological targets.
Altering the Trifluoromethyl Group: While the CF3 group is highly effective, other fluorinated groups (e.g., -OCF3, -SCF3, -CF2H) could be explored to modulate lipophilicity and metabolic stability.
Varying the Ester: The methyl ester group can be replaced with a wide range of other functionalities, such as amides, carboxylic acids, or other esters, to change solubility, hydrogen bonding capacity, and pharmacokinetic properties. For instance, creating amide derivatives is a common strategy in medicinal chemistry. nih.gov
The goal of these explorations is to create new molecules with enhanced biological activity, better selectivity for their targets, and improved drug-like properties. nih.gov
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Pyridine Ring | Pyrimidine, Pyridazine, Thiophene | Modify core electronics, hydrogen bonding pattern, and geometry. |
| Trifluoromethyl (-CF3) | Pentafluoroethyl (-C2F5), Difluoromethyl (-CF2H) | Fine-tune lipophilicity and metabolic stability. |
| Methyl Ester (-COOCH3) | Carboxylic Acid (-COOH), Amide (-CONH2), Hydroxamic Acid (-CONHOH) | Alter solubility, metabolic stability, and target binding interactions. nih.gov |
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery of novel materials and drug candidates can be significantly accelerated by combining automated synthesis with high-throughput screening (HTS). nih.govrsc.org This paradigm allows for the rapid creation and evaluation of large libraries of compounds. rsc.org
For this compound, this integration offers a powerful path forward:
Automated Library Synthesis: Automated platforms can perform reactions in miniaturized formats, such as 1536-well plates, to quickly generate hundreds or thousands of analogs. rsc.org This process minimizes the consumption of reagents and reduces waste. rsc.org
High-Throughput Screening (HTS): Once synthesized, these libraries can be directly screened for desired properties. HTS can be applied to biochemical assays (e.g., enzyme inhibition) or cell-based assays to identify "hits" with promising activity. nih.govnih.gov
Data-Driven Discovery: The large datasets generated from HTS can be analyzed to build structure-activity relationships (SAR), providing valuable insights for the next round of molecular design. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Platforms that combine high-resolution liquid chromatography with bioassaying and mass spectrometry allow for the parallel assessment and identification of active compounds within complex mixtures, a technique highly suited for screening derivatives of this compound. nih.gov
Deepening Mechanistic Understanding of Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and inventing new ones. Research into the chemical transformations of this compound and related trifluoromethyl-substituted heterocycles will provide the fundamental knowledge needed for rational process development.
Future mechanistic studies will likely focus on:
Trifluoromethylation Reactions: The introduction of the CF3 group is often a key step. Detailed studies using techniques like kinetic analysis, isotopic labeling, and computational modeling can elucidate the precise mechanism, which may involve radical, nucleophilic, or electrophilic pathways. acs.org The mechanism can be complex, with possibilities including the involvement of radical intermediates or carbocationic species. acs.org
Nucleophilic Aromatic Substitution: The electron-deficient nature of the 4-(trifluoromethyl)pyridine (B1295354) ring makes it susceptible to nucleophilic attack. Understanding the regioselectivity and kinetics of these reactions is essential for predictably modifying the pyridine core. acs.org
C-F Bond Activation: While generally stable, the C-F bonds of the trifluoromethyl group can be activated under specific conditions to create new molecular structures. researchgate.net Investigating these defluorinative functionalization reactions opens up novel synthetic possibilities. researchgate.net
Computational Analysis: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction energy profiles and identifying transition states. researchgate.net These in silico studies can provide deep insights into reaction pathways that are difficult to probe experimentally. researchgate.net
Computational Design of Functional Derivatives for Specific Research Applications
In silico (computer-based) methods are revolutionizing the design of functional molecules by allowing scientists to predict the properties of a compound before it is ever synthesized. youtube.comyoutube.com This approach saves significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov
For this compound, computational design can be applied to:
Target-Based Drug Design: If the three-dimensional structure of a biological target (like an enzyme or receptor) is known, molecular docking simulations can predict how different analogs of this compound will bind. youtube.com This allows for the rational design of derivatives with enhanced binding affinity and selectivity.
Virtual Screening: Large virtual libraries of potential derivatives can be rapidly screened against a biological target to identify top candidates for synthesis. nih.govmdpi.com This process can filter through millions of virtual compounds in a fraction of the time required for experimental screening. nih.gov
Pharmacokinetic Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.gov This is crucial in the early stages of drug design to ensure that a potent compound also has the necessary characteristics to be effective in the body. nih.gov
Materials Science: The electronic and photophysical properties of derivatives can be calculated to design novel materials for applications in areas like organic electronics or as functional polymers.
The combination of in silico design with high-throughput experimentation and sustainable synthetic methods represents a powerful, integrated approach for unlocking the full potential of this compound and its derivatives in the years to come. figshare.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(trifluoromethyl)picolinate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via esterification of 4-(trifluoromethyl)picolinic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the trifluoromethyl group. For example, analogous compounds like Methyl 5-(trifluoromethyl)picolinate (CAS 124236-37-9) are synthesized via similar esterification or coupling strategies . Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 acid-to-alcohol), and catalyst loading. Reaction progress can be monitored via TLC or HPLC (e.g., using SQD-FA05 conditions with a retention time of 1.23 minutes) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- LCMS : To confirm molecular weight (e.g., m/z 205 [M+H]+ for Methyl 5-(trifluoromethyl)picolinate) and detect impurities .
- HPLC : For purity assessment (e.g., using a C18 column with acetonitrile/water gradients, as in ’s method) .
- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl group integration, while ¹H/¹³C NMR resolves regiochemistry .
Q. How should researchers purify this compound, and what pitfalls should be avoided?
- Methodological Answer : Purification via silica gel chromatography (hexane/ethyl acetate eluent) or recrystallization (using ethanol/water mixtures) is standard. Purity >95% is achievable, as demonstrated for structurally similar compounds in Kanto Chemical’s catalog entries (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile, CAS 892501-99-4) . Avoid prolonged exposure to moisture, as ester hydrolysis may occur.
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?
- Methodological Answer : Regioselectivity at the 4-position can be achieved using directing groups (e.g., pyridine N-oxide) or transition-metal catalysis (e.g., Pd-mediated C-H activation). describes advanced intermediates synthesized via cross-coupling reactions (e.g., attaching trifluoromethyl-aryl groups to pyridine cores) . Computational modeling (DFT) aids in predicting reactive sites and optimizing ligand-metal interactions.
Q. How can stability studies under varying conditions (pH, temperature) be designed for this compound?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples to 40–80°C and monitor decomposition via HPLC .
- pH Stability : Expose to buffers (pH 1–13) and analyze ester hydrolysis products via LCMS.
- Light Sensitivity : Use UV/Vis spectroscopy to assess photodegradation. Compare results to analogs like Methyl 5-(trifluoromethyl)picolinate, which may exhibit similar ester stability .
Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be leveraged?
- Methodological Answer : The compound serves as a key intermediate in medicinal chemistry, particularly for kinase inhibitors or agrochemicals. Its ester group enables facile hydrolysis to carboxylic acids for further coupling (e.g., amidation in ’s pyrrolo-pyridazine derivatives) . The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug design.
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Compare experimental LCMS ([M+H]+) with theoretical values (e.g., m/z 205 for Methyl 5-(trifluoromethyl)picolinate ).
- Use high-resolution NMR (500 MHz or higher) to resolve overlapping signals.
- Reference crystallographic data (if available) for unambiguous structural confirmation. Discrepancies may arise from solvent effects or impurities (e.g., residual starting materials), which can be mitigated by rigorous purification .
Q. What experimental controls are essential when evaluating the catalytic efficiency of this compound in cross-coupling reactions?
- Methodological Answer : Include:
- Blank Reactions : To rule out non-catalytic pathways.
- Internal Standards : For quantifying yields (e.g., using biphenyl as a GC/MS standard).
- Catalyst Screening : Test Pd, Ni, or Cu catalysts, as described in ’s synthesis of complex heterocycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

